molecular formula C12H13FN2O3S B3011119 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide CAS No. 1904412-21-0

2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

Cat. No. B3011119
CAS RN: 1904412-21-0
M. Wt: 284.31
InChI Key: GQSYNTCJBYQOGU-UHFFFAOYSA-N
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Description

The compound 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as benzenesulfonamide derivatives with various substituents that influence their biological activity. For instance, the first paper describes a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which were synthesized and evaluated for their ability to inhibit COX-2 and COX-1 enzymes. The introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring was found to increase COX-1/COX-2 selectivity . The second paper discusses N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, with one of the compounds featuring a fluorine atom . These studies provide insights into the potential behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents to the benzenesulfonamide core. In the first paper, the derivatives were synthesized to explore the effects of different substituents on the COX-2 and COX-1 inhibitory activities . The second paper details the synthesis of benzenesulfonamides with a phenylthiazol moiety, which showed high affinity for kynurenine 3-hydroxylase . Although the exact synthesis of 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is not described, these papers suggest that similar synthetic strategies could be employed, such as the introduction of a fluorine atom to enhance selectivity or activity.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of a fluorine atom, as mentioned in the first paper, can significantly enhance the selectivity of the compound for COX-2 over COX-1 . The second paper indicates that the incorporation of a phenylthiazol moiety into the benzenesulfonamide structure results in high-affinity inhibition of kynurenine 3-hydroxylase . These findings suggest that the molecular structure of 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, particularly the presence of a fluorine atom and the isoxazolyl group, could be important for its biological activity.

Chemical Reactions Analysis

The chemical reactions involving benzenesulfonamide derivatives are not explicitly detailed in the provided papers. However, the papers do discuss the biochemical interactions of these compounds with their target enzymes. The first paper shows that the introduction of a fluorine atom can preserve the potency of the compound against COX-2 while increasing selectivity . The second paper demonstrates that the synthesized compounds are capable of inhibiting kynurenine 3-hydroxylase in vitro and in vivo . These interactions are indicative of the potential chemical reactivity of 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the discussed benzenesulfonamide derivatives are not directly provided in the papers. However, the introduction of a fluorine atom is known to affect the lipophilicity, metabolic stability, and hydrogen bonding capacity of a molecule . These properties are important for the oral bioavailability and overall pharmacokinetic profile of a drug. The high-affinity inhibition of kynurenine 3-hydroxylase by the compounds in the second paper suggests that they possess the necessary properties to cross the blood-brain barrier and exert their effects in the brain . These insights can be extrapolated to infer that 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide may also exhibit favorable physical and chemical properties for drug development.

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • Benzenesulfonamides, including compounds structurally related to 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, have been synthesized and evaluated for their inhibitory properties against enzymes like kynurenine 3-hydroxylase. Such studies provide insights into their biochemical roles and potential therapeutic applications in conditions like neuronal injury (Röver et al., 1997).

Cyclooxygenase-2 Inhibition

  • Research has focused on derivatives of benzenesulfonamides for their role in inhibiting cyclooxygenase-2 (COX-2), a significant target for anti-inflammatory drugs. Fluorine substitution on these molecules has been found to yield selectivity and potency for COX-2 inhibition, offering a pathway for developing new anti-inflammatory agents (Pal et al., 2003).

Antitumor Activity

  • Novel benzenesulfonamide derivatives, including those with fluorine substitutions, have been synthesized and evaluated for their antitumor activity. Specific compounds have shown promising activity against certain cancer cell lines, providing a potential avenue for cancer therapy development (Sławiński & Brzozowski, 2006).

Photodynamic Therapy Applications

  • Research into new benzenesulfonamide derivatives has also explored their use in photodynamic therapy for cancer treatment. Studies on compounds like zinc phthalocyanine, substituted with benzenesulfonamide groups, have revealed their potential due to high singlet oxygen quantum yields (Pişkin et al., 2020).

Radioactive Tracing in Medical Imaging

  • Fluorinated analogues of benzenesulfonamides have been developed for use in positron emission tomography (PET) imaging. Their potent inhibitory activities make them useful for tracing biological processes in medical diagnostics (Toyokuni et al., 2005).

Metabolic Pathways and Drug Metabolism

  • Studies have examined the metabolism of novel benzenesulfonamide derivatives to understand their pathways and implications in drug design and pharmacokinetics. These studies are crucial for developing drugs with optimal properties and minimal side effects (Słoczyńska et al., 2018).

Sensor Development

  • Benzenesulfonamide derivatives have been utilized in developing selective sensors for metal ions. This has applications in environmental monitoring and possibly in medical diagnostics (Bozkurt & Gul, 2018).

properties

IUPAC Name

2-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3S/c13-11-5-1-2-6-12(11)19(16,17)15-7-3-4-10-8-14-18-9-10/h1-2,5-6,8-9,15H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSYNTCJBYQOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

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